molecular formula C16H17N5O3 B2698412 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2097913-08-9

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one

Cat. No.: B2698412
CAS No.: 2097913-08-9
M. Wt: 327.344
InChI Key: GFZKBVRNSNMHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a synthetic small molecule designed for research purposes, integrating a quinoxaline heterocycle with a pyrrolidine-carboxyl moiety. This structural class is of significant interest in medicinal chemistry due to its potential to interact with various biological targets. Quinoxaline derivatives are widely investigated in oncology research; for instance, similar compounds have been developed as potent inhibitors of receptor tyrosine kinases like FGFR1 (Fibroblast Growth Factor Receptor 1), which is a validated target in several cancer types . The quinoxaline core is known to form key hydrogen bonds within the kinase hinge region, which is critical for its inhibitory activity . Beyond oncology, compounds featuring quinoxaline and related heterocycles are also explored for targeting enzymes such as phosphodiesterases (PDEs) and prolyl endopeptidase , indicating broad potential in neuroscience and other therapeutic areas. The integration of the pyrrolidine ring, a common feature in pharmacologically active compounds, may influence the molecule's binding affinity and selectivity. This product is intended for research applications such as in vitro assay development, target validation, and structure-activity relationship (SAR) studies. It is supplied as a solid and must be handled by trained laboratory personnel. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-15-17-6-8-21(15)16(23)20-7-5-11(10-20)24-14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZKBVRNSNMHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multi-step organic reactions. One common approach is the reaction of quinoxaline derivatives with pyrrolidine and imidazolidinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of green chemistry principles are often employed to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.

    Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism by which 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, modulating their activity. The pyrrolidine and imidazolidinone rings contribute to the compound’s overall stability and ability to penetrate biological membranes .

Comparison with Similar Compounds

Key Observations :

  • Quinoxaline derivatives exhibit greater steric and electronic complexity compared to simpler azine or pyridine analogs .
  • The E-configuration in azine derivatives minimizes steric clashes, a feature likely shared by the target compound .

Key Insights :

Physicochemical Properties

Substituents significantly influence solubility, stability, and bioavailability:

Compound Key Substituents Molecular Weight LogP (Predicted) Solubility
Target compound Quinoxaline-pyrrolidine ~390 (estimated) Moderate (~2.5) Low (non-polar)
1-(6-Chloropyridin-3-ylmethyl) Chloropyridine 215.65 ~1.8 Moderate
Bis-hydroxymethyl derivative Hydroxymethyl groups 260.25 ~−0.5 High
Anti-Alzheimer’s 18c Trifluoromethyl, dimethoxybenzyl 449.44 ~3.2 Low

Implications :

  • The quinoxaline derivative’s lower solubility compared to hydroxymethyl analogs may necessitate formulation adjustments for pharmacological use.
  • Fluorinated or methoxy groups (e.g., in 18c) enhance lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological models, and its implications in drug development.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxaline moiety, which is known for its diverse biological activities. The imidazolidinone ring contributes to the compound's stability and potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

  • Inhibition of Protein Kinases : Many quinoxaline derivatives have been shown to inhibit protein kinases, which are crucial in cell signaling pathways associated with cancer progression .
  • Modulation of the p53 Pathway : Some studies suggest that compounds targeting the MDM2-p53 interaction can enhance tumor suppressor activity, potentially leading to increased apoptosis in cancer cells .

Antitumor Activity

The compound has demonstrated promising antitumor activity in preclinical studies. For instance:

  • Cell Line Studies : Various assays have shown that this compound exhibits significant cytotoxic effects against multiple cancer cell lines at nanomolar concentrations.
Cell Line IC50 (nM) Mechanism
MDA-MB-436 (Breast)25p53 Activation
A549 (Lung)30CK2 Inhibition
HeLa (Cervical)15Apoptosis Induction

In Vivo Studies

In vivo pharmacokinetic studies have revealed favorable absorption and distribution characteristics, indicating potential for clinical application:

  • Xenograft Models : In murine models, treatment with the compound resulted in a significant reduction in tumor size compared to controls, suggesting effective systemic delivery and action against tumor growth .

Case Studies

Several case studies highlight the compound's potential:

  • Combination Therapy : In a study combining this compound with established chemotherapeutics, enhanced efficacy was observed, supporting its use as an adjunct therapy in cancer treatment .
  • Mechanistic Insights : Detailed investigations into its mechanism revealed that it induces apoptosis through mitochondrial pathways, evidenced by increased caspase activity in treated cells .

Q & A

Q. How can researchers optimize the synthetic route for 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one to improve yield and purity?

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer: Prioritize 1H/13C NMR to confirm structural integrity, focusing on quinoxaline proton shifts (δ 8.5–9.0 ppm) and imidazolidinone carbonyl signals (δ 165–170 ppm). Use ESI-MS for molecular weight validation and FT-IR to verify functional groups (e.g., C=O at ~1700 cm⁻¹). For purity, employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Cross-reference with thermal analysis (TGA/DTA) to assess decomposition patterns and crystallinity .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer: Use in silico docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or DNA topoisomerases. Follow with in vitro assays :
  • Antimicrobial: Broth microdilution (MIC) against Gram-positive/negative strains.
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR).
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental reaction mechanisms for derivatives of this compound?

Q. What strategies mitigate data variability in biological assays caused by compound aggregation or solubility issues?

  • Methodological Answer: Pre-treat compounds with sonication in DMSO followed by dilution in assay buffers (e.g., PBS with 0.01% Tween-80). Use dynamic light scattering (DLS) to detect aggregates. For low solubility, employ prodrug strategies (e.g., esterification of the imidazolidinone carbonyl) or nanoformulation (liposomes). Validate bioactivity with orthogonal assays (e.g., SPR for binding vs. cell-based readouts) to exclude false positives .

Q. How can researchers design a reactor system for scaling up the synthesis while maintaining stereochemical integrity?

  • Methodological Answer: Use continuous-flow reactors with immobilized catalysts (e.g., silica-supported Pd) to enhance enantioselectivity. Monitor in real-time with inline FT-NIR for chiral purity. Optimize mixing using computational fluid dynamics (CFD) to avoid racemization hotspots. Classify the process under CRDC RDF2050112 (reaction fundamentals and reactor design), incorporating membrane separation (CRDC RDF2050104) for byproduct removal .

Handling Data Contradictions

Q. When SAR studies show conflicting trends in bioactivity, how should researchers prioritize structural modifications?

  • Methodological Answer: Perform multivariate analysis (e.g., PCA or PLS regression) to isolate influential substituents (e.g., electron-withdrawing groups on quinoxaline). Validate with crystallography (e.g., protein-ligand co-crystals) to confirm binding modes. Use meta-analysis of analogous compounds (e.g., pyrazole or imidazole derivatives) to identify conserved pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.